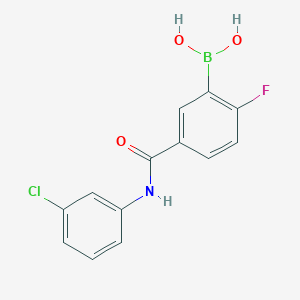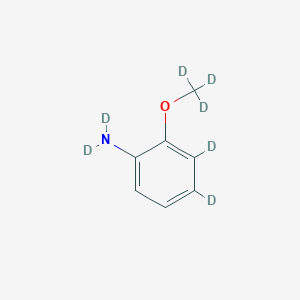
2-Methoxy-d3-aniline-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-d3-aniline-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogenIt is used primarily in research settings, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which helps in tracing and studying various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-d3-aniline-d4 typically involves the deuteration of 2-methoxyaniline. This process can be achieved through various methods, including the use of deuterated reagents or catalysts that facilitate the exchange of hydrogen atoms with deuterium. One common method involves the reaction of 2-methoxyaniline with deuterated methanol in the presence of a deuterium exchange catalyst .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale deuteration reactions under controlled conditions to ensure high purity and yield of the deuterated product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-d3-aniline-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aniline group to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced back to the aniline group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-Methoxy-d3-aniline-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
The mechanism of action of 2-Methoxy-d3-aniline-d4 is primarily related to its role as a tracer in various chemical and biological processes. The deuterium atoms in the compound allow researchers to track its movement and transformation through different pathways. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyaniline: The non-deuterated version of 2-Methoxy-d3-aniline-d4.
2-Methoxy-4-nitroaniline: A compound with a nitro group instead of an aniline group.
2-Methoxy-5-chloroaniline: A compound with a chloro group instead of an aniline group.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies. This isotopic labeling provides a distinct advantage in research applications where tracking the movement and transformation of the compound is crucial .
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
130.20 g/mol |
Nom IUPAC |
N,N,3,4-tetradeuterio-2-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,3D,5D/hD2 |
Clé InChI |
VMPITZXILSNTON-IFEBORGTSA-N |
SMILES isomérique |
[2H]C1=CC=C(C(=C1[2H])OC([2H])([2H])[2H])N([2H])[2H] |
SMILES canonique |
COC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)


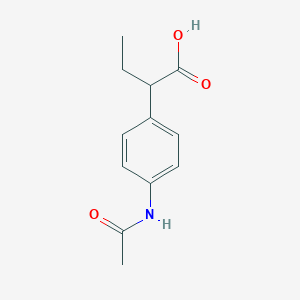
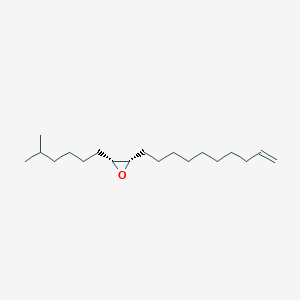

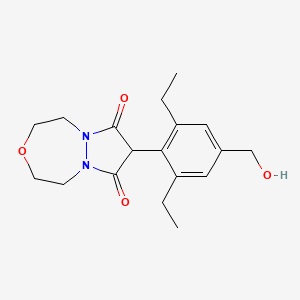
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)
